molecular formula C13H11F2NO2 B4684362 N-(2,5-difluorophenyl)-2,5-dimethyl-3-furamide

N-(2,5-difluorophenyl)-2,5-dimethyl-3-furamide

Cat. No. B4684362
M. Wt: 251.23 g/mol
InChI Key: TUDRULNFGNISAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2,5-dimethyl-3-furamide (DFMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFMF belongs to the class of furan-based compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2,5-dimethyl-3-furamide is not fully understood, but studies suggest that it may act by inhibiting various cellular pathways involved in cancer cell proliferation, neurodegeneration, and inflammation. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and histone deacetylase. This compound has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to neurodegeneration. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. Additionally, this compound has been shown to reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorophenyl)-2,5-dimethyl-3-furamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several potential future directions for N-(2,5-difluorophenyl)-2,5-dimethyl-3-furamide research, including:
1. Further studies to determine the optimal dosage and administration route for this compound in various therapeutic applications.
2. Studies to investigate the potential use of this compound in combination with other drugs for cancer therapy.
3. Studies to investigate the potential use of this compound in the treatment of other neurodegenerative diseases.
4. Studies to investigate the potential use of this compound in the treatment of other inflammatory diseases.
5. Studies to investigate the potential use of this compound as a diagnostic tool for cancer and other diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of scientific research. Further studies are needed to determine its optimal dosage, administration route, and potential use in combination with other drugs for cancer therapy, neurodegenerative diseases, and inflammation.

Scientific Research Applications

N-(2,5-difluorophenyl)-2,5-dimethyl-3-furamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-7-5-10(8(2)18-7)13(17)16-12-6-9(14)3-4-11(12)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDRULNFGNISAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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